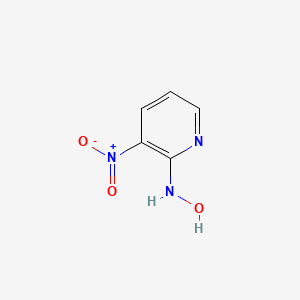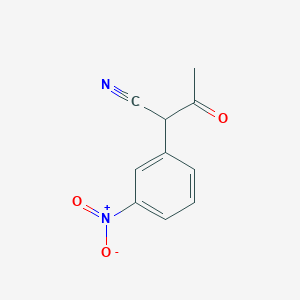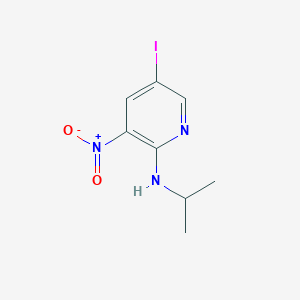
N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine is a heterocyclic compound that features a nitro group and a hydroxylamine moiety attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine typically involves the reaction of 3-nitropyridine with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxylamine moiety can form hydrogen bonds and interact with biological macromolecules. These interactions can lead to the modulation of biological pathways and the exertion of biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)hydroxylamine: Similar structure but with the nitro group attached to a phenyl ring instead of a pyridine ring.
3-nitropyridine: Lacks the hydroxylamine moiety but shares the nitro-substituted pyridine core.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functionality but different core structures.
Uniqueness
N-(3-nitro-1,2-dihydropyridin-2-ylidene)hydroxylamine is unique due to the combination of a nitro group and a hydroxylamine moiety on a dihydropyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
N-(3-nitropyridin-2-yl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c9-7-5-4(8(10)11)2-1-3-6-5/h1-3,9H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPAUAGJSYCNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-(4-methylphenyl)-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7885731.png)
![N-(3-fluorophenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaen-13-amine](/img/structure/B7885739.png)
![4-(5-Methyl-4-{[(2-oxo-2-pyrrolidin-1-ylethyl)thio]methyl}-1,3-oxazol-2-yl)benzoic acid](/img/structure/B7885747.png)
![2-{[(4-Fluorobenzyl)sulfonyl]methyl}-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B7885753.png)
![Ethyl 3-((4-fluorobenzyl){[(3-methylphenyl)amino]carbonyl}amino)-4-methylpentanoate](/img/structure/B7885759.png)
![3-({[Amino(imino)methyl]amino}sulfonyl)-4-fluorobenzoic acid](/img/structure/B7885777.png)
![{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid](/img/structure/B7885780.png)

![Ethyl 2-[(aminocarbonyl)amino]-3-methylbutanoate](/img/structure/B7885804.png)
![2-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-amine](/img/structure/B7885808.png)

![Ethyl 3-[(cyclobutylcarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B7885828.png)
![5-Methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B7885832.png)

